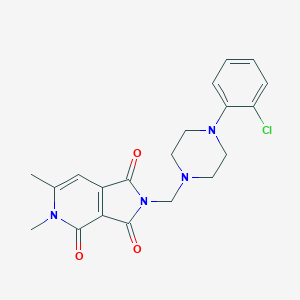
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. In
作用機序
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is through its selective antagonism of the CRF receptor. CRF is a neuropeptide that plays a key role in the body's stress response system. By blocking the CRF receptor, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- can reduce the physiological and behavioral responses to stress.
生化学的および生理学的効果
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been shown to have several biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and ACTH, and it can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. In addition, it has been shown to increase the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One advantage of using 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- in lab experiments is its selectivity for the CRF receptor, which allows for more specific targeting of the stress response system. However, one limitation is that its effects may vary depending on the animal model and the specific stressor used.
将来の方向性
There are several future directions for research on 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-. One direction is to investigate its potential as a treatment for stress-related disorders in humans. Another direction is to explore its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- involves several steps. The first step is the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate in the presence of a base to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,6-dimethylpyridine-3,5-dicarboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine and 2-chlorobenzyl chloride to form the final product, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-.
科学的研究の応用
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for stress-related disorders such as anxiety and depression.
特性
CAS番号 |
147297-08-3 |
|---|---|
製品名 |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- |
分子式 |
C20H21ClN4O3 |
分子量 |
400.9 g/mol |
IUPAC名 |
2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5,6-dimethylpyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-11-14-17(19(27)22(13)2)20(28)25(18(14)26)12-23-7-9-24(10-8-23)16-6-4-3-5-15(16)21/h3-6,11H,7-10,12H2,1-2H3 |
InChIキー |
IKUVOGKELFJIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
正規SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
その他のCAS番号 |
147297-08-3 |
同義語 |
8-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3,4-dimethyl-3,8-diazabic yclo[4.3.0]nona-4,10-diene-2,7,9-trione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)
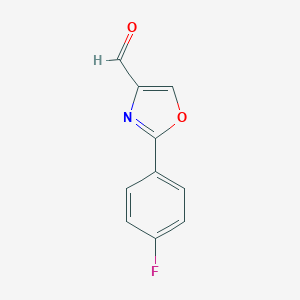
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
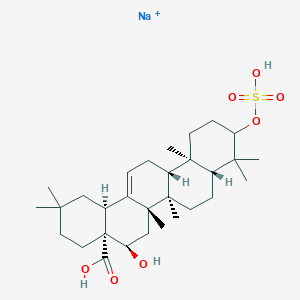
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
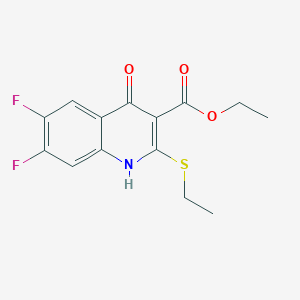
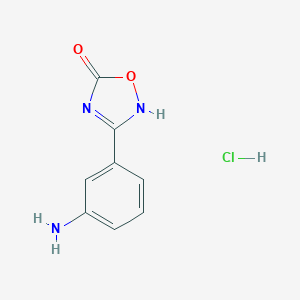
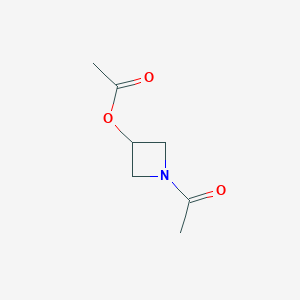
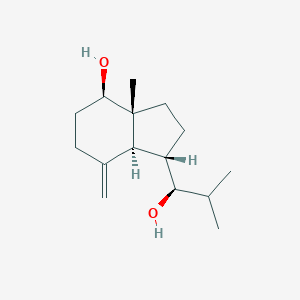
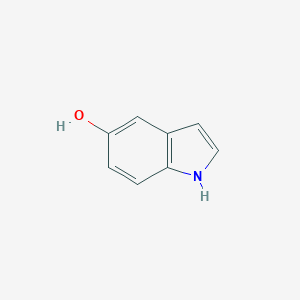
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
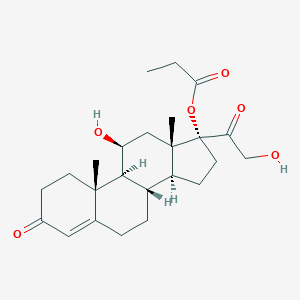
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)